Glyceryl tri(hexadecanoate-16,16,16-d3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

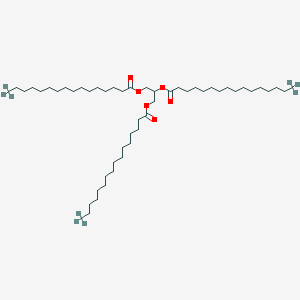

Glyceryl tri(hexadecanoate-16,16,16-d3) is a deuterated form of glyceryl tripalmitate, where the hydrogen atoms at the 16th position of the hexadecanoate (palmitic acid) chains are replaced with deuterium. This compound is often used as a reference standard in various scientific studies due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic and biochemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glyceryl tri(hexadecanoate-16,16,16-d3) typically involves the esterification of glycerol with deuterated palmitic acid (hexadecanoic acid-16,16,16-d3). The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under controlled temperature conditions to ensure complete esterification. The reaction can be represented as follows:

Glycerol+3Hexadecanoic acid-16,16,16-d3→Glyceryl tri(hexadecanoate-16,16,16-d3)+3Water

Industrial Production Methods

Industrial production of glyceryl tri(hexadecanoate-16,16,16-d3) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization to obtain the desired compound with high deuterium content.

Analyse Des Réactions Chimiques

Types of Reactions

Glyceryl tri(hexadecanoate-16,16,16-d3) can undergo various chemical reactions, including:

Hydrolysis: Breaking down into glycerol and deuterated palmitic acid in the presence of water and a catalyst.

Oxidation: Formation of peroxides or other oxidized products under oxidative conditions.

Reduction: Conversion to simpler hydrocarbons under reducing conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen gas or other reducing agents.

Major Products Formed

Hydrolysis: Glycerol and hexadecanoic acid-16,16,16-d3.

Oxidation: Various oxidized fatty acid derivatives.

Reduction: Simpler hydrocarbons and deuterated alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

-

Metabolic Studies

- Glyceryl tri(hexadecanoate-16,16,16-d3) is utilized in metabolic profiling due to its stable isotopic labeling. This enables researchers to trace lipid metabolism in biological systems accurately. It can be used in studies involving cellular uptake and distribution of lipids.

-

Nutritional Research

- In nutritional studies, this compound can serve as a tracer to assess the absorption and metabolism of dietary fats. It helps in understanding how different fats influence metabolic pathways and energy storage.

-

Pharmacokinetics

- The compound's isotopic labeling allows for detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drugs.

-

Lipid Biochemistry

- Glyceryl tri(hexadecanoate-16,16,16-d3) is employed in lipid biochemistry to study the structure-function relationship of lipids in membranes and their role in signaling pathways.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of glyceryl tri(hexadecanoate-16,16,16-d3) involves its incorporation into metabolic pathways where it mimics the behavior of natural glyceryl tripalmitate. The deuterium labeling allows for precise tracking using techniques such as mass spectrometry, providing insights into the dynamics of lipid metabolism and the role of fatty acids in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glyceryl tri(hexadecanoate): The non-deuterated form of the compound.

Glyceryl tri(octadecanoate-18,18,18-d3): A similar compound with deuterated stearic acid.

Glyceryl tri(dodecanoate-12,12,12-d3): A similar compound with deuterated lauric acid.

Uniqueness

Glyceryl tri(hexadecanoate-16,16,16-d3) is unique due to its specific deuterium labeling, which provides enhanced stability and precision in tracking metabolic processes compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where accurate measurement and analysis of lipid metabolism are crucial .

Activité Biologique

Glyceryl tri(hexadecanoate-16,16,16-d3), also known as Glyceryl Trihexadecanoate-d3, is an isotopically labeled compound primarily used in biochemical research. Its unique structure and isotopic labeling make it a valuable tool for studying lipid metabolism, drug delivery systems, and various biological processes.

- Molecular Formula : C51H89D9O6

- Molecular Weight : 816.38 g/mol

- CAS Number : 285979-78-4

- Melting Point : 64-66 °C

- Isotopic Purity : 99 atom % D

The compound is a triester formed from glycerol and three hexadecanoate (palmitate) fatty acids. The deuterated nature of this molecule allows for enhanced tracking and analysis in biological systems due to the distinct mass shift it exhibits during mass spectrometry.

Metabolic Pathways

Glyceryl tri(hexadecanoate-16,16,16-d3) plays a significant role in lipid metabolism studies. Research indicates that it can be utilized to trace fatty acid metabolism and the incorporation of lipids into cellular structures. The isotopic labeling allows researchers to monitor the fate of lipids in various biological contexts, including:

- Fatty Acid Oxidation : Studies have shown that deuterated fatty acids can provide insights into the rates of oxidation and the pathways involved in energy production.

- Lipid Storage : The compound can be used to investigate how cells store and mobilize lipids, particularly in adipose tissue.

Case Studies

-

Lipid Metabolism in Obesity :

A study utilized Glyceryl tri(hexadecanoate-16,16,16-d3) to assess lipid turnover in obese mouse models. Results indicated altered metabolism rates compared to control groups, highlighting its potential role in understanding obesity-related metabolic dysregulation. -

Drug Delivery Systems :

Research has explored the use of this compound in formulating lipid-based drug delivery systems. Its properties allow for improved bioavailability of hydrophobic drugs by encapsulating them within lipid nanoparticles. -

Cellular Uptake Studies :

In vitro studies have demonstrated that cells readily uptake deuterated lipids. Glyceryl tri(hexadecanoate-16,16,16-d3) was employed to track cellular incorporation and utilization of fatty acids under various conditions, providing insights into cellular energy dynamics.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 16,16,16-trideuteriohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.